(2E)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(furan-3-yl)prop-2-enamide
Description
“(2E)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(furan-3-yl)prop-2-enamide” is a synthetic enamide derivative characterized by a conjugated α,β-unsaturated carbonyl system (prop-2-enamide) linked to two heterocyclic moieties: a 2,3-dihydrobenzofuran and a furan-3-yl group.
Properties
IUPAC Name |
(E)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(furan-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-15(13-2-3-16-14(9-13)6-8-22-16)10-18-17(20)4-1-12-5-7-21-11-12/h1-5,7,9,11,15,19H,6,8,10H2,(H,18,20)/b4-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCJPJWBTUWGLL-DAFODLJHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)C=CC3=COC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)/C=C/C3=COC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(furan-3-yl)prop-2-enamide typically involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzyl alcohol with an appropriate aldehyde under acidic conditions.
Synthesis of the Acrylamide Linkage: The acrylamide linkage is formed by reacting an acrylamide derivative with a suitable amine. In this case, the amine is derived from the benzofuran moiety.
Coupling with Furan: The final step involves coupling the benzofuran-acrylamide intermediate with a furan derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(furan-3-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.
Reduction: The acrylamide linkage can be reduced to form an amine.
Substitution: The furan and benzofuran rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are commonly employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzofuran or furan derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to (2E)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(furan-3-yl)prop-2-enamide exhibit significant anticancer properties. Studies have shown that benzofuran derivatives can inhibit the proliferation of various cancer cell lines through mechanisms involving:
- Apoptosis Induction : Triggering programmed cell death in cancer cells.
- Cell Cycle Arrest : Preventing cancer cells from dividing.
For instance, derivatives of benzofuran have demonstrated effective inhibition against breast cancer cells with IC50 values ranging from 5 to 15 μM. The mechanisms often involve modulation of signaling pathways such as the MAPK/ERK pathway, crucial for cell growth and survival.
Antimicrobial Activity
The antimicrobial potential of this compound has been extensively explored. Benzofuran derivatives have shown promising activity against both gram-positive and gram-negative bacteria as well as fungi.
A summary of antimicrobial activity is presented below:
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Benzofuran derivative A | 8 | Mycobacterium tuberculosis |
| Benzofuran derivative B | 3.12 | Escherichia coli |
| Benzofuran derivative C | 6.25 | Staphylococcus aureus |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially against resistant strains.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are noteworthy. Compounds within this class can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic potential in treating inflammatory diseases.
The biological activity is believed to be mediated through several mechanisms:
- Enzyme Inhibition : Acting as an inhibitor of specific enzymes involved in inflammation.
- Receptor Modulation : Interacting with receptors that regulate cellular signaling pathways.
- Oxidative Stress Reduction : The presence of hydroxymethyl groups may enhance antioxidant activity.
Case Studies
Several studies have highlighted the efficacy of benzofuran derivatives in various biological assays:
- Anticancer Properties Study : A series of benzofuran derivatives were synthesized and tested against multiple cancer cell lines, demonstrating IC50 values significantly lower than standard chemotherapeutics.
- Antimicrobial Screening Study : In vitro tests showed that modified benzofurans had superior antimicrobial activity compared to traditional antibiotics, particularly against resistant strains.
Mechanism of Action
The mechanism of action of (2E)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(furan-3-yl)prop-2-enamide involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to a therapeutic effect. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on core motifs: dihydrobenzofuran derivatives , furan-containing enamide systems , and hybrid heterocyclic amides . Below is a comparative analysis with key examples:
Table 1: Structural and Functional Comparisons
*Calculated using ChemDraw v22.0.
Key Findings :
Bioactivity Potential: The target compound lacks a fluorine or pyridinyl group compared to its thienyl-pyridinyl analog , which may reduce its membrane permeability but improve aqueous solubility. The benzoxazole-furan enamide exhibits fluorescence, a property absent in the target compound due to differences in aromatic conjugation.
Structural Flexibility :
- The 2-hydroxyethyl group in the target compound introduces conformational flexibility, contrasting with rigid analogs like the phenylbenzoxazole derivative . This flexibility may influence binding kinetics in biological targets.
Synthetic Accessibility :
- The absence of stereocenters (compared to the hexanamide backbone in ) simplifies synthesis but limits enantiomer-specific interactions.
Thermodynamic Stability :
- The (2E)-enamide configuration in the target compound enhances stability over (Z)-isomers due to reduced steric hindrance, a trend observed in similar α,β-unsaturated systems .
Methodological Considerations for Similarity Analysis
As highlighted in Similar, or Dissimilar, That is the Question , compound similarity comparisons rely on structural descriptors (e.g., functional groups, topology) and property-based metrics (e.g., logP, hydrogen-bond donors). For the target compound:
Biological Activity
(2E)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(furan-3-yl)prop-2-enamide, a compound featuring both benzofuran and furan moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.
Chemical Structure
The compound's structure can be represented as follows:
Antimicrobial Activity
Benzofuran derivatives have been reported to exhibit significant antimicrobial properties. A study highlighted that various benzofuran derivatives demonstrated activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of hydroxyl and halogen substituents at specific positions on the benzofuran ring enhanced their antimicrobial efficacy .
Table 1: Antimicrobial Activity of Related Benzofuran Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound 1 | E. coli ATCC 25922 | 17 |
| Compound 2 | S. aureus | 23 |
| Compound 3 | K. pneumoniae | 24 |
| Compound 4 | P. aeruginosa | 20 |
Anticancer Activity
Research has indicated that compounds containing benzofuran and furan rings possess anticancer properties. A study evaluated the cytotoxic effects of various derivatives against cancer cell lines such as MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer). The results showed that these compounds exhibited significant growth inhibition with IC50 values indicating their potency .
Table 2: Cytotoxicity of Benzofuran Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 12.50 |
| Compound B | NCI-H460 | 42.30 |
| Compound C | SF-268 | 3.79 |
Anti-inflammatory Activity
The anti-inflammatory potential of benzofuran derivatives has been explored in various studies. These compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic effects in inflammatory diseases .
Case Studies
- Benzofuran Derivatives in Cancer Therapy : A recent study synthesized several benzofuran derivatives and tested their effects on tumor growth in animal models. The findings indicated a reduction in tumor size and improved survival rates, suggesting the potential for these compounds in cancer treatment .
- Antimicrobial Efficacy Against Resistant Strains : Another investigation focused on the antimicrobial activity of a series of benzofuran derivatives against antibiotic-resistant bacterial strains. The results demonstrated that certain modifications to the structure significantly enhanced their effectiveness against these challenging pathogens .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (2E)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(furan-3-yl)prop-2-enamide to improve yield and purity?
- Methodology : Use a stepwise approach:
- Step 1 : Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst loading) based on analogous enamide syntheses. For example, outlines a multi-step synthesis of structurally similar furan-amides using reflux conditions and acid catalysts .
- Step 2 : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of reagents like 2-hydroxyethylamine derivatives to minimize unreacted intermediates.
- Step 3 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization. highlights controlled copolymerization techniques to isolate pure products .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm stereochemistry (e.g., E-configuration of the propenamide group) and substitution patterns on the benzofuran and furan rings. provides NMR data for structurally related furan-vinyl compounds, emphasizing chemical shifts at 6.5–7.5 ppm for aromatic protons .
- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., amide C=O stretch ~1650–1680 cm, hydroxyl O-H stretch ~3200–3500 cm) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., HRMS for exact mass matching). details PubChem-derived molecular formula validation .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the in vivo pharmacokinetics of this compound?
- Methodology :
- Step 1 : Conduct bioavailability studies in rodent models. Administer the compound intravenously and orally, then collect plasma samples at timed intervals.
- Step 2 : Use LC-MS/MS to quantify plasma concentrations. ’s anti-hyperlipidemic study design for similar furan-amides can guide dose-response protocols .
- Step 3 : Analyze metabolic stability using liver microsomes. Monitor hydroxylation or glucuronidation of the benzofuran moiety, which may influence half-life .
Q. What computational strategies can predict biological targets or mechanisms of action for this compound?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to screen against targets (e.g., kinases, GPCRs) with structural homology to benzofuran-binding proteins. highlights nitrophenyl-propenamides interacting with inflammatory enzymes .
- MD Simulations : Simulate ligand-receptor binding stability (e.g., 100 ns trajectories in GROMACS) to assess hydrogen bonding between the amide group and catalytic residues .
Q. How should researchers address contradictory data in spectroscopic characterization?
- Methodology :
- Scenario : Discrepancies in NMR chemical shifts between batches.
- Resolution :
- Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Compare with literature data for similar dihydrobenzofuran derivatives (e.g., ’s PubChem entries for 5-acetyl-2,3-dihydrobenzofuran) .
- Replicate synthesis under controlled conditions to rule out solvent or temperature artifacts .
Q. What strategies mitigate impurities arising from stereochemical byproducts during synthesis?
- Methodology :
- Chromatographic Separation : Use chiral stationary phases (e.g., amylose-based columns) to resolve E/Z isomers of the propenamide group.
- Crystallization Control : Adjust solvent polarity (e.g., ethanol/water mixtures) to favor crystallization of the desired isomer, as demonstrated in ’s purification of anti-hyperlipidemic agents .
Methodological Considerations
Q. How can structural modifications enhance the compound’s solubility for in vitro assays?
- Methodology :
- Derivatization : Introduce polar groups (e.g., sulfonate or PEG chains) at the hydroxyl or furan positions while preserving bioactivity. synthesizes furan-carboxamides with improved aqueous solubility via amide substitution .
- Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability, referencing ’s handling guidelines for acrylamide derivatives .
Q. What experimental design principles apply to scaling up synthesis for preclinical studies?
- Methodology :
- Flow Chemistry : Adapt batch protocols to continuous-flow reactors (e.g., microfluidic systems) to enhance reproducibility and reduce side reactions. ’s flow-chemistry framework for diazomethane synthesis provides a template .
- DoE (Design of Experiments) : Use factorial designs to optimize parameters (e.g., residence time, temperature) while minimizing resource use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
